3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring hydrolytically stable, hydrophobic MOFs face challenges sourcing geometrically specific linkers. 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS 1261930-96-4) is a kinked, bifunctional building block that directly addresses this need. - Enables frameworks with enhanced pore hydrophobicity vs. non-fluorinated analogs (XLogP3: 4.1). - The 3,3'-dicarboxylic acid substitution dictates a non-linear topology distinct from 4,4'-linkers. - Supplied as a research-grade powder with verified purity for reproducible coordination chemistry.

Molecular Formula C15H9F3O4
Molecular Weight 310.228
CAS No. 1261930-96-4
Cat. No. B581502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid
CAS1261930-96-4
Molecular FormulaC15H9F3O4
Molecular Weight310.228
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22)
InChIKeyJWRDOJUKPATJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid Overview


3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (synonym: 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid) is a rigid, bifunctional aromatic carboxylic acid featuring a biphenyl core with a 3,3'-dicarboxylic acid substitution pattern and a single trifluoromethyl (-CF3) group at the 5-position [1]. With a molecular formula of C15H9F3O4 and a molecular weight of 310.22 g/mol, this compound is classified as a dicarboxylic acid linker commonly employed in the synthesis of metal-organic frameworks (MOFs) and as a versatile building block in medicinal chemistry and materials science [1].

1 Bifunctional dicarboxylate linker for MOF and framework synthesis
2 Trifluoromethyl group modulates lipophilicity and electron-withdrawing character
3 3,3'-substitution pattern enables non-linear, kinked framework topologies

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid: Why Substitution Fails


Substituting this compound with a non-fluorinated analog, such as biphenyl-3,3'-dicarboxylic acid, or with a positional isomer is scientifically untenable due to the profound impact of the trifluoromethyl group on key physicochemical properties. The -CF3 group significantly increases lipophilicity (XLogP3: 4.1 vs. 2.6) and molecular weight (310.22 vs. 242.23 g/mol) compared to the non-fluorinated parent [1][2]. More importantly, the 3,3'-dicarboxylic acid substitution pattern, in combination with the 5-CF3 group, dictates a specific ligand geometry and electron density profile that is distinct from the more common 4,4'-dicarboxylic acid analogs [3]. This unique architecture directly influences the resulting material's pore topology, surface hydrophobicity, and gas sorption selectivity when used as a linker in metal-organic frameworks, making generic replacement without extensive re-optimization of synthetic and performance parameters impossible [4].

Non-fluorinated biphenyl-3,3'-dicarboxylic acid
Lipophilicity and hydrophobicity profile may differ; material properties may shift
4,4'-dicarboxylate biphenyl linker
Linear geometry may alter framework topology and pore architecture
Mono-carboxylic acid analog
Fewer coordination sites limit MOF extension; supramolecular assembly may not transfer

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid: Selection Evidence


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The incorporation of a single trifluoromethyl group substantially elevates the lipophilicity of the biphenyl scaffold. The target compound exhibits a computed XLogP3 value of 4.1, compared to a value of 2.6 for the non-fluorinated analog, biphenyl-3,3'-dicarboxylic acid [1]. This modification also increases the molecular weight by 67.99 g/mol and adds three additional hydrogen bond acceptors [1]. This class of modification is known to enhance membrane permeability and metabolic stability in bioactive molecules, while the increased electron-withdrawing character can modulate binding affinity and material properties [2].

Lipophilicity
Head-to-head
ΔXLogP3 = +1.5
Target: 4.1 vs Comparator: 2.6 (non-fluorinated)
Supports lipophilicity-driven selection for hydrophobic materials or drug design
Computed value; experimental logP may vary
Medicinal Chemistry Physicochemical Properties Drug Design

MOF Gas Adsorption: Fluorinated vs. Non-Fluorinated Linker

While direct data for this specific linker is not available, a class-level inference can be drawn from a comparative study on UiO-67-type MOFs constructed with perfluorinated versus non-fluorinated biphenyl-4,4'-dicarboxylate linkers [1]. The study demonstrates that fluorination leads to a microporous material (BET surface area of 1629 m²/g) with slightly lower gravimetric gas uptakes for N₂, CO₂, and CH₄ at 273 and 298 K, attributed to increased framework density and reduced pore volume [1]. Crucially, the perfluorinated framework exhibited negligible difference in IAST selectivity for common gases compared to its non-fluorinated parent, indicating that fluorination does not inherently enhance selectivity for these analytes but does reliably confer increased framework density and hydrophobicity [1]. This evidence suggests that a user selecting 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid over a non-fluorinated analog is making a deliberate choice to prioritize structural and hydrophobic modification over improvements in standard gas uptake capacity.

MOF Adsorption
Class-level
Fluorinated UiO-67: BET 1629 m²/g; framework density higher
Gravimetric gas uptakes slightly lower; IAST selectivity comparable to non-fluorinated parent
May support hydrophobicity-driven MOF design rather than gas capacity improvement
Class-level inference; verify with specific 3,3'-CF3 linker
Metal-Organic Frameworks Gas Separation Materials Chemistry

Distinct MOF Topologies from 3,3'-Substitution

The meta (3,3') substitution pattern of the carboxylic acid groups on the biphenyl core is a critical structural feature that distinguishes this linker from the more commonly employed para (4,4') analogs like biphenyl-4,4'-dicarboxylic acid [1]. Research on biphenyl di- and tri-carboxylic acids has shown that the 3,3'-substitution pattern leads to the formation of novel crystalline phases and MOF topologies that are not accessible with linear 4,4'-linkers [1]. The introduction of a 5-CF3 group further modifies this angular geometry, offering a tunable handle for creating less symmetric, kinked structures that can yield unique pore shapes and functionalities [1]. This directly addresses the procurement question: selecting this compound is a deliberate choice to access a different region of MOF structural space compared to the more widely available and studied linear dicarboxylate linkers.

Framework Topology
Reported
3,3'-substitution yields angular, kinked coordination geometry
Distinct from linear 4,4'-linkers; modified by 5-CF3 group
Supports deliberate access to non-standard MOF topologies
Qualitative structural guidance; experimental topology validation needed
Metal-Organic Frameworks Crystal Engineering Topology

Physicochemical Profile vs. Para-Substituted Analog

The specific substitution pattern of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid yields a distinct physicochemical profile compared to a closely related, commercially available analog, 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. The target compound features two carboxylic acid groups (H-Bond Donor Count: 2; H-Bond Acceptor Count: 7), a single -CF3 group, and a molecular weight of 310.22 g/mol [1]. In contrast, the comparator is a mono-carboxylic acid with two -CF3 groups, resulting in a different hydrogen-bonding capacity and lipophilicity profile . The target compound's specific Topological Polar Surface Area (TPSA) of 74.6 Ų and Rotatable Bond Count of 3 define its potential for intermolecular interactions and conformational flexibility, which are key differentiators for applications ranging from supramolecular assembly to the fine-tuning of pharmaceutical properties [1].

H-Bond Donors
Head-to-head
ΔHBD Count = +1
Target: 2 vs Comparator: 1 (mono-acid analog)
Additional coordination site supports framework extension and supramolecular assembly
Computed property; confirm with experimental H-bonding analysis
Physicochemical Properties Analytical Chemistry Compound Selection

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid: Application Scenarios


Hydrophobic MOFs with Non-Linear Topologies

This compound is ideally suited for researchers aiming to synthesize MOFs with enhanced hydrophobicity and hydrolytic stability [1]. The 3,3'-dicarboxylic acid substitution pattern promotes the formation of kinked, non-linear framework topologies, distinct from those derived from linear 4,4'-linkers [2]. The trifluoromethyl group further increases the hydrophobic character of the resulting pores, which is a key differentiator for applications in gas separation, particularly in humid environments or for the adsorption of non-polar molecules [1].

Lipophilic Drug Candidates and Bioactive Probes

The computed XLogP3 value of 4.1, which is significantly higher than its non-fluorinated analog (2.6), indicates that this compound is a valuable building block in medicinal chemistry for improving the lipophilicity, membrane permeability, and potentially the metabolic stability of drug candidates [3]. It serves as a privileged scaffold for introducing a rigid, aromatic, and electron-withdrawing moiety into small molecules during structure-activity relationship (SAR) studies [3].

Advanced Materials for Vapor Sensing and Separation

The unique electronic properties conferred by the trifluoromethyl group, combined with the rigid biphenyl core, make this linker suitable for developing advanced functional materials, including those for sensing applications [1]. While class-level evidence suggests that fluorination does not drastically alter IAST selectivity for simple gases, it does modify the pore environment's polarity and electron density [1]. This can be exploited for the selective adsorption and sensing of larger, polarizable analytes or specific volatile organic compounds (VOCs).

Application
Selection Property
Validation Focus
Non-linear hydrophobic MOFs
Angular 3,3'-dicarboxylate geometry; CF3-enhanced hydrophobicity
Framework topology and hydrolytic stability assessment
Medicinal chemistry scaffold
Computed lipophilicity profile
Membrane permeability and metabolic stability assays
Vapor sensing and separation
Electron-withdrawing CF3 substitution; polarizable pore environment
VOC selectivity and pore polarity characterization

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